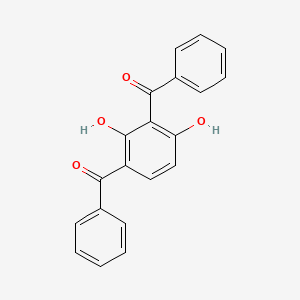![molecular formula C15H15NO B11954528 2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol CAS No. 92850-37-8](/img/structure/B11954528.png)
2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ALPHA-(2,4-XYLYLIMINO)-O-CRESOL: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a xylylimino group attached to an o-cresol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ALPHA-(2,4-XYLYLIMINO)-O-CRESOL typically involves the reaction of 2,4-xylylamine with o-cresol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the production of ALPHA-(2,4-XYLYLIMINO)-O-CRESOL may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial synthesis often employs advanced techniques to ensure consistent quality and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: ALPHA-(2,4-XYLYLIMINO)-O-CRESOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
Applications De Recherche Scientifique
Chemistry: ALPHA-(2,4-XYLYLIMINO)-O-CRESOL is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities and metabolic pathways.
Medicine: The compound’s derivatives are explored for their potential pharmacological properties. Research is ongoing to evaluate their efficacy as therapeutic agents for various diseases.
Industry: ALPHA-(2,4-XYLYLIMINO)-O-CRESOL is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of ALPHA-(2,4-XYLYLIMINO)-O-CRESOL involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
- N,N-DIMETHYL-ALPHA-(2,4-XYLYLIMINO)-PARA-TOLUIDINE
- N-METHYLBIS(2,4-XYLYL-IMINO METHYL)AMINE
Comparison: ALPHA-(2,4-XYLYLIMINO)-O-CRESOL is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications. For instance, the presence of the o-cresol moiety can influence its solubility and interaction with other molecules, making it suitable for specific industrial and research purposes.
Propriétés
Numéro CAS |
92850-37-8 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
2-[(2,4-dimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO/c1-11-7-8-14(12(2)9-11)16-10-13-5-3-4-6-15(13)17/h3-10,17H,1-2H3 |
Clé InChI |
VFRXKYARSDMXBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N=CC2=CC=CC=C2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954467.png)
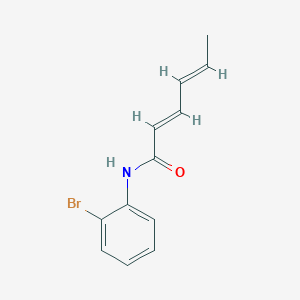
![(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one](/img/structure/B11954472.png)
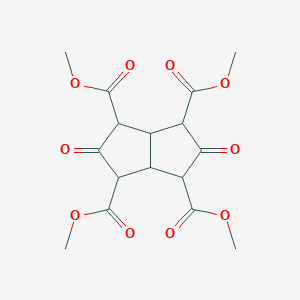
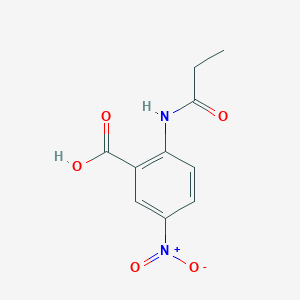
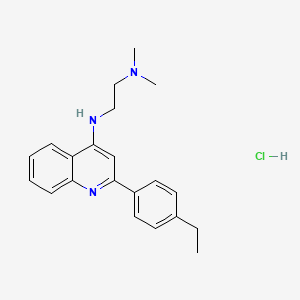

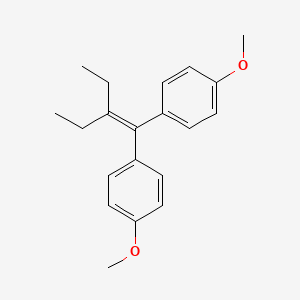

![2,2-diphenyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11954525.png)
